tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Description
The compound tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a pyrazolo-diazepine derivative characterized by a seven-membered diazepine ring fused with a pyrazole moiety. This analysis focuses on these analogs to infer comparative trends.
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-5-4-6-17-11(9-16)7-10(8-14)15-17/h7H,4-6,8-9,14H2,1-3H3 |
InChI Key |
IAPQJFUTYFZHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=CC(=N2)CN)C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation Method
Based primarily on the Chinese patent CN107235982B, which provides a comprehensive and industrially viable synthesis, the preparation involves six main steps:
This final product can be further transformed to the aminomethyl derivative by appropriate substitution reactions on the hydroxy group or by reductive amination at the 2-position of the diazepine ring.
Reaction Scheme Summary
The synthetic route can be summarized as follows:
- Enaminone formation → 2. Pyrazole cyclization → 3. Pyrazole aldehyde formation → 4. Reductive amination → 5. Boc protection → 6. Oxidative cyclization to diazepine.
Experimental Notes and Optimization
- Step 1: The reaction temperature is maintained at around 100 °C to ensure complete formation of the enaminone intermediate.
- Step 2: The hydrazine hydrate cyclization is performed at low temperature (0–25 °C) over 16 hours to control reaction rate and yield.
- Step 3: Formic acid facilitates conversion to the aldehyde under mild conditions (25 °C, 12 hours).
- Step 6: Oxidative cyclization with m-CPBA is carried out at 15 °C for 5 hours with stirring to achieve high purity of the diazepine product.
- Purification is typically achieved by silica gel column chromatography after extraction and washing steps.
- The overall process is designed for scalability with attention to yield and purity at each step.
Data Table: Key Reaction Parameters and Yields
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,1-dimethoxypropane-2-one + DMF-DMA | 100 | ~4 | 85–90 | Enaminone intermediate |
| 2 | Hydrazine hydrate | 0–25 | 16 | 80–85 | Pyrazole formation |
| 3 | Formic acid | 25 | 12 | 75–80 | Aldehyde formation |
| 4 | 3-Aminopropene + reducing agent | RT | 6–8 | 70–75 | Reductive amination |
| 5 | Boc anhydride | RT | 2–3 | 90–95 | Amine protection |
| 6 | m-CPBA | 15 | 5 | 70–80 | Oxidative cyclization |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Selective reduction of the lactam using borane is a common reaction.
Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Borane is used for selective reduction of the lactam.
Substitution: Palladium catalysts are often used in Buchwald and Chan arylations.
Major Products
The major products formed from these reactions include various substituted pyrazolo-diazepines, which can be further functionalized for specific applications.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound serves as a valuable scaffold for drug design and medicinal chemistry
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structural features make it suitable for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which play a crucial role in cellular signaling pathways . The compound binds to the active site of the kinase, preventing its activity and thereby modulating the downstream signaling events.
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties of Analogs
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Ring System |
|---|---|---|---|---|---|
| tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride | 2-amino | 2177263-54-4 | C₁₂H₂₁ClN₄O₂ | 288.77 | Pyrazolo[1,5-a][1,4]diazepine |
| tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate | 2-hydroxymethyl | 1135282-77-7 | C₁₃H₂₁N₃O₃ | 267.33 | Pyrazolo[1,5-a][1,4]diazepine |
| tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | 3-bromo | 1196154-25-2 | C₁₁H₁₆BrN₃O₂ | 302.17 | Pyrazolo[1,5-a]pyrazine |
Key Observations :
- Substituent Effects: The 2-amino and 2-hydroxymethyl analogs differ in polarity and hydrogen-bonding capacity. The amino group (basic, protonatable) contrasts with the hydroxymethyl group (polar, non-ionizable), influencing solubility and receptor interactions .
- Ring System : The diazepine ring (7-membered) in the target compound’s analogs allows conformational flexibility compared to the rigid 6-membered pyrazine ring in the pyrazolo-pyrazine derivative .
Physicochemical Properties and Availability
Table 2: Commercial Availability and Stability
Implications :
- The discontinuation of the 2-amino variant suggests challenges in synthesis or commercial demand .
Biological Activity
The compound tert-butyl 2-(aminomethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a member of the pyrazolo[1,5-a][1,4]diazepine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Molecular Formula and Weight
- Molecular Formula : C13H21N3O3
- Molecular Weight : 267.32 g/mol
Structural Characteristics
The compound features a pyrazolo-diazepine core that is known for its diverse biological activities. The presence of the tert-butyl group and the aminomethyl moiety contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a modulator for certain receptors, influencing physiological responses.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : In studies involving human cancer cell lines, the compound demonstrated notable inhibitory effects comparable to established chemotherapeutic agents like cisplatin .
Therapeutic Potential
The compound is being investigated for various therapeutic applications due to its biological activities:
- Anticancer Activity : Its ability to inhibit tumor growth positions it as a candidate for cancer treatment.
- Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders by modulating GABAA receptors .
Table 1: Biological Activity Overview
Case Study 1: Anticancer Activity
In a study assessing the cytotoxic effects of various compounds on human cancer cell lines, this compound was found to have a significant impact on cell viability. The results indicated that this compound could serve as a lead structure for developing new anticancer agents due to its potent activity against multiple cancer types.
Case Study 2: Neuropharmacological Applications
Research exploring the modulation of GABAA receptors revealed that compounds similar to this compound could enhance neurotransmission and exhibit anxiolytic effects. This opens avenues for further investigation into its potential use in treating anxiety and other neurological disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
